Product packaging for Benzyl-2-hydroxyethyl-trisulfide(Cat. No.:CAS No. 40096-00-2)

Benzyl-2-hydroxyethyl-trisulfide

Cat. No.: B1226901
CAS No.: 40096-00-2
M. Wt: 232.4 g/mol
InChI Key: FIVPAKSKYSKSSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl-2-hydroxyethyl-trisulfide ( 40096-00-2) is an organosulfur compound with the molecular formula C9H12OS3 and a molecular weight of 232.39 g/mol . This compound is of significant research interest due to its natural occurrence and biological activity. It has been identified as a volatile component in Petiveria alliacea , a plant widely used in traditional medicine for its purported anti-inflammatory, antimicrobial, and antispasmodic effects . Research into plant extracts containing this compound and related sulfur compounds has demonstrated multiple in vitro biological activities, including cytotoxicity against tumor cell lines . These extracts have been shown to alter actin cytoskeleton organization, induce G2 cell cycle arrest, and cause apoptotic cell death, suggesting multiple mechanisms of action that make them candidates for further antitumor agent research . As a volatile sulfur compound, it is also relevant in phytochemical studies investigating the biogenesis and enzymatic formation of aroma-active compounds in natural products . This compound is provided for research purposes only and is strictly intended for laboratory use. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12OS3 B1226901 Benzyl-2-hydroxyethyl-trisulfide CAS No. 40096-00-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40096-00-2

Molecular Formula

C9H12OS3

Molecular Weight

232.4 g/mol

IUPAC Name

2-(benzyltrisulfanyl)ethanol

InChI

InChI=1S/C9H12OS3/c10-6-7-11-13-12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2

InChI Key

FIVPAKSKYSKSSO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSSSCCO

Canonical SMILES

C1=CC=C(C=C1)CSSSCCO

Synonyms

benzyl-2-hydroxyethyl-trisulfide

Origin of Product

United States

Natural Occurrence and Biogenetic Pathways of Benzyl 2 Hydroxyethyl Trisulfide

Botanical Sources and Distribution

The distribution of Benzyl-2-hydroxyethyl-trisulfide appears to be highly specialized, with its primary identification being in a single, well-documented plant species.

Petiveria alliacea L., a perennial shrub native to the Amazon rainforest and other tropical areas, is the principal natural source of this compound. nih.gov This plant is renowned for its production of a diverse array of organosulfur compounds, many of which are responsible for its characteristic garlic-like odor. researchgate.net Research has identified numerous polysulfides within P. alliacea, including dibenzyl disulfide (DDS) and dibenzyl trisulfide (DTS), which are products of the metabolic breakdown of cysteine sulfoxide (B87167) precursors and are predominantly stored in the roots. researchgate.netoup.com The identification of this compound is part of the broader characterization of this plant's complex sulfur-containing metabolome. nih.gov In addition to trisulfides, the plant is a source of thiosulfinates and other related sulfur compounds. journalejmp.com

To date, the documented natural occurrence of this compound is confined to Petiveria alliacea. While other plants, particularly within the Allium genus (e.g., garlic and onions), are famous for their organosulfur compounds, including various trisulfides, the specific unsymmetrical trisulfide, this compound, has not been reported in these species. uwi.edu The unique combination of a benzyl (B1604629) group and a 2-hydroxyethyl group attached to a trisulfide linkage appears to be a distinctive feature of the biochemistry of P. alliacea.

Precursor Molecules and Biosynthetic Routes

The formation of this compound is a multi-step process that begins with specific amino acid derivatives and involves key enzymatic transformations.

The biosynthetic pathway to this compound and related compounds in Petiveria alliacea originates from cysteine sulfoxide derivatives. journalejmp.comnih.gov Two key precursors have been isolated and identified from this plant:

S-benzyl-L-cysteine sulfoxide (Petiveriin) : This was the first S-benzyl cysteine derivative discovered in nature and is found in the roots, stems, and leaves of P. alliacea, with the highest concentration in the roots. journalejmp.comresearchgate.net

S-2-hydroxyethyl-L-cysteine sulfoxide (2-hydroxyethiin) : This is the other crucial precursor involved in the formation of the 2-hydroxyethyl moiety of the final trisulfide. nih.gov

These non-protein amino acids are stable within the intact plant tissue. nih.gov

The biosynthesis of organosulfur compounds in P. alliacea is initiated by enzymatic activity when the plant's tissues are disrupted, allowing the precursor molecules to come into contact with specific enzymes.

Upon tissue damage, a specialized Cysteine Sulfoxide Lyase, also known as alliinase (EC 4.4.1.4), is released. journalejmp.comnih.govchemspider.com P. alliacea possesses a novel, heteromeric alliinase that is distinct from the well-studied alliinases in the Allium genus. journalejmp.com

This enzyme acts on the cysteine sulfoxide precursors, S-benzyl-L-cysteine sulfoxide and S-2-hydroxyethyl-L-cysteine sulfoxide, to cleave the carbon-sulfur bond. nih.gov This enzymatic reaction generates highly reactive sulfenic acid intermediates:

Phenylmethanesulfenic acid (from S-benzyl-L-cysteine sulfoxide)

2-hydroxyethanesulfenic acid (from S-2-hydroxyethyl-L-cysteine sulfoxide)

These unstable sulfenic acids then undergo spontaneous condensation. journalejmp.com For instance, two molecules of phenylmethanesulfenic acid can condense to form S-benzyl phenylmethanethiosulfinate (also known as petivericin). Similarly, two molecules of 2-hydroxyethanesulfenic acid form S-(2-hydroxyethyl) 2-hydroxyethanethiosulfinate.

The formation of the unsymmetrical this compound is believed to occur from the subsequent reactions of these thiosulfinates and potentially the sulfenic acid intermediates. Thiosulfinates can decompose to form various polysulfides, including disulfides and trisulfides. chemspider.com While the precise enzymatic or chemical steps for the formation of the specific unsymmetrical trisulfide have not been fully elucidated, it is hypothesized to arise from the interaction and rearrangement of the benzyl- and 2-hydroxyethyl-containing sulfur intermediates generated by the alliinase activity.

Enzymatic Transformations and Catalytic Mechanisms Leading to Polysulfide Formation

Environmental and Physiological Factors Influencing Biosynthesis

The production of organosulfur compounds in plants is not static and can be significantly influenced by a range of environmental and physiological factors. While specific studies on this compound are limited, research on analogous compounds in other plants, such as garlic, provides valuable insights. nih.govacs.org

Genetic Factors: The genetic makeup of the plant plays a crucial role in determining the types and quantities of organosulfur compounds produced. nih.govacs.org Different cultivars or ecotypes of the same plant species can exhibit significant variations in their sulfur compound profiles.

Environmental Conditions:

Location and Climate: Different growing locations, with their unique soil compositions, temperature ranges, and light exposure, can lead to variations in the biosynthesis of these compounds. nih.govacs.org

Planting Date: The timing of planting can affect the developmental stages of the plant and, consequently, the accumulation of secondary metabolites like organosulfur compounds. nih.govacs.org

Light and Temperature: Strong light and higher temperatures have been shown to influence the accumulation of certain organosulfur compounds. nih.gov

Physiological Factors:

Plant Development: The concentration and composition of organosulfur compounds can change as the plant grows and matures.

Stress Responses: The biosynthesis of many secondary metabolites, including sulfur compounds, is often induced as a defense mechanism in response to biotic (e.g., pests, pathogens) and abiotic (e.g., drought, salinity) stresses. nih.gov Phytohormones act as signaling molecules in these stress responses, potentially modulating the biosynthetic pathways. nih.gov

pH: The stability of intermediates and final products can be pH-dependent. For instance, the degradation of some trisulfides is more rapid at certain pH values. nih.govacs.org

The following table provides a summary of factors that can influence the biosynthesis of this compound.

Factor Influence
Genetics Determines the potential for production and the specific profile of compounds. nih.govacs.org
Sulfur Availability A higher availability of sulfur in the soil can lead to increased biosynthesis. researchgate.net
Growing Location Unique environmental conditions of a location can alter compound profiles. nih.govacs.org
Climate Temperature and light intensity can impact the accumulation of compounds. nih.gov
Planting Time Can affect the overall concentration of organosulfur compounds. nih.govacs.org
Biotic/Abiotic Stress May induce or enhance the production of sulfur compounds as a defense response. nih.gov
pH Can affect the stability and degradation of the final trisulfide product. nih.govacs.org

Synthetic Methodologies and Chemical Derivatization of Benzyl 2 Hydroxyethyl Trisulfide

Chemical Synthesis Strategies for Trisulfide Core Structures

The construction of the R-SSS-R' core of unsymmetrical trisulfides is a significant challenge in sulfur chemistry due to the propensity of forming symmetrical disulfides (R-SS-R, R'-SS-R'), unsymmetrical disulfides (R-SS-R'), and higher-order polysulfides like tetrasulfides (R-SSSS-R'). nih.gov General methods for symmetric trisulfide synthesis include reactions of thiols with sulfur dichloride (SCl₂) or elemental sulfur. However, the synthesis of unsymmetrical trisulfides necessitates more sophisticated approaches. nih.gov

A prominent strategy for the synthesis of unsymmetrical trisulfides involves the use of sulfur transfer reagents. These reagents facilitate the delivery of a single sulfur atom to a suitable sulfur-based nucleophile. One effective method utilizes 9-fluorenylmethyl (Fm) protected disulfides as precursors to generate highly reactive persulfide intermediates (RSSH) under mild conditions. nih.gov These persulfides can then be trapped by various sulfur electrophiles to form the desired unsymmetrical trisulfide.

Another powerful approach employs phosphorodithioic acid derivatives. For instance, the reaction of bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl) disulfide with a thiol can generate an activated intermediate that subsequently reacts with a different thiol to produce an unsymmetrical trisulfide. organic-chemistry.org A more direct method involves the preparation of a stable trisulfanyl donor, such as 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane. This reagent, synthesized from readily available starting materials, reacts with a variety of thiols, including those with functional groups like hydroxyls, to yield unsymmetrical trisulfides under mild conditions and in high yields. organic-chemistry.org

Achieving high selectivity for the desired trisulfide product is paramount and requires careful control over reaction parameters and the strategic choice of reagents to minimize the formation of undesired byproducts.

The yield and purity of unsymmetrical trisulfides are highly dependent on the reaction conditions. Key factors include temperature, solvent, and the stoichiometry of the reactants. For example, in methods utilizing sulfur dichloride, side reactions with sensitive functional groups can be problematic. organic-chemistry.org The use of milder, more selective sulfur transfer reagents at controlled temperatures can significantly improve outcomes.

The sequential coupling of two different thiols with a sulfur transfer agent requires precise control over the addition of each thiol to prevent the formation of symmetrical byproducts. nih.gov In syntheses involving recombinant monoclonal antibodies, the concentration of cysteine in the feed medium was found to directly correlate with the level of trisulfide bond formation, highlighting the critical role of reactant concentration. acs.org

The formation of disulfide and tetrasulfide impurities is a common challenge in trisulfide synthesis. Disulfides can arise from the oxidation of starting thiols or the decomposition of the trisulfide product. Tetrasulfides can form if the sulfur transfer reagent delivers more than one sulfur atom or through scrambling reactions.

Strategic selection of reagents can minimize these byproducts. The use of 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]dodecane is advantageous as it is designed to transfer a single S₂ unit cleanly, thus avoiding many side reactions and the formation of polysulfide impurities that are difficult to separate. organic-chemistry.org Similarly, generating persulfide intermediates from Fm-disulfides allows for their controlled reaction with specific sulfur electrophiles, which helps to prevent the formation of undesired symmetrical disulfides. nih.gov The stability of the trisulfide product itself is also a factor; for instance, trisulfides can undergo light-induced sulfur extrusion to form disulfides, necessitating that reactions and storage be conducted in the dark. organic-chemistry.org

Table 1: Comparison of Synthetic Methods for Unsymmetrical Trisulfides

Method Reagents Conditions Advantages Disadvantages
Fm-Disulfide Method 9-Fluorenylmethyl (Fm) disulfide, Base, Sulfur Electrophile Mild Good yields, applicable to various substrates including amino acids. Requires synthesis of Fm-disulfide precursor.
Phosphorodithioate Method 1-[(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl)trisulfanyl]alkane, Thiol Mild, short reaction times High purity and yields, tolerates functional groups (OH, COOH). organic-chemistry.org The trisulfanyl reagent must be prepared in a separate step.
Sequential Thiol Coupling Thiol 1, Sulfur Dichloride (SCl₂), Thiol 2 Low temperature Direct approach. SCl₂ can cause side reactions; risk of symmetrical byproducts. nih.gov

Controlled Reactions for Selective Trisulfide Formation

Stereoselective Synthesis Approaches

The stereoselective synthesis of Benzyl-2-hydroxyethyl-trisulfide would yield enantiomerically pure (R)- or (S)-Benzyl-2-hydroxyethyl-trisulfide, where the stereocenter is the carbon atom bearing the hydroxyl group. While direct methods for the stereoselective synthesis of this specific molecule are not extensively documented, a rational approach can be designed based on established asymmetric synthesis principles. The key is the stereoselective preparation of a chiral 2-hydroxy-1-ethanethiol precursor, which can then be converted to the final trisulfide.

A highly effective strategy for creating chiral β-hydroxy thiols is the catalytic asymmetric ring-opening of meso-epoxides. For example, a confined chiral phosphoric acid can catalyze the asymmetric thiocarboxylysis of a meso-epoxide, followed by an intramolecular trans-esterification, to furnish O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov

Another viable route is the regio- and stereoselective thiolysis of epoxides catalyzed by ionic liquids. researchgate.net This method allows for the cleavage of various epoxides by thiols to produce the corresponding β-hydroxy sulfides with high selectivity. researchgate.net By starting with a chiral epoxide, which can be sourced from the chiral pool or synthesized via asymmetric epoxidation, one can obtain an enantiomerically enriched 2-hydroxyethyl thiol derivative.

Once the chiral 2-hydroxy-1-ethanethiol or its protected form is synthesized, it can be reacted with a benzylsulfur-transfer reagent to form the target unsymmetrical trisulfide. The methods described in section 3.1, such as reacting the chiral thiol with an activated sulfur donor, are applicable here and are generally not expected to affect the stereocenter. nih.govorganic-chemistry.org

Preparation of Labeled this compound Analogues for Research Applications

For applications in mechanistic studies, metabolic tracking, or as diagnostic tools, isotopically labeled versions of this compound are invaluable. The synthesis of such analogues typically involves incorporating a stable or radioactive isotope into one of the molecule's constituent parts.

A common approach is to label the trisulfide bridge with a sulfur isotope, such as the radioactive beta-emitter Sulfur-35 (³⁵S), which has a half-life of 87.5 days. A synthetic pathway to achieve this begins with the reduction of radiolabeled sodium sulfate (B86663) (Na₂³⁵SO₄) to generate hydrogen sulfide (B99878) (H₂³⁵S). This labeled sulfide can then be converted into a suitable monosulfur transfer reagent (MSTR). The reaction of this radiolabeled MSTR with the appropriate thiols (in this case, benzyl (B1604629) thiol and 2-hydroxyethanethiol in a stepwise manner) would yield the desired ³⁵S-labeled this compound. The levels of radioactivity in the final product can be controlled by adjusting the ratio of labeled to unlabeled starting materials. nih.gov

Table 2: Research Applications of Labeled Trisulfides

Isotopic Label Location in Molecule Research Application
³⁵S Trisulfide bridge Tracking metabolic fate, studying sulfur transfer reactions, quantifying cellular uptake and distribution. nih.gov
¹³C or ²H (D) Benzyl or Ethyl group Mechanistic studies of decomposition or reaction pathways using NMR spectroscopy or mass spectrometry.
³H (T) Benzyl or Ethyl group Radiotracer studies for biodistribution and pharmacokinetics.

Derivatization Pathways for Structure-Activity Relationship Studies

Systematic structural modifications of this compound are crucial for developing a comprehensive understanding of its SAR. By altering specific parts of the molecule, researchers can probe its interactions with biological targets and optimize its activity profile.

The benzyl group serves as a key lipophilic and aromatic domain within the parent compound. Its modification can significantly impact van der Waals and π-stacking interactions with biological targets. Synthetic strategies for creating analogues typically involve the use of appropriately substituted benzyl mercaptans or benzyl halides in the formation of the trisulfide.

Research into the synthesis of unsymmetrical polysulfides has established methods that can accommodate functionalized precursors. For instance, the reaction of a substituted benzyl mercaptan with 2-mercaptoethanol (B42355) and a sulfur transfer reagent can yield a variety of benzyl-modified analogues. The types of substitutions on the phenyl ring are chosen to probe the effects of electronics and sterics on activity. Common modifications include the introduction of electron-donating groups (e.g., methyl, methoxy), electron-withdrawing groups (e.g., nitro, trifluoromethyl), and halogens (e.g., fluoro, chloro), which can alter the electronic character of the ring and introduce new potential interactions, such as halogen bonding. The position of these substituents (ortho, meta, para) is also varied to explore the spatial requirements of the target's binding pocket.

Table 1: Representative Derivatives of this compound with Benzyl Moiety Modifications

Derivative NameSubstitution on Benzyl RingR-Group
(4-Methylbenzyl)-2-hydroxyethyl-trisulfide4-Methyl-CH₃
(4-Methoxybenzyl)-2-hydroxyethyl-trisulfide4-Methoxy-OCH₃
(4-Chlorobenzyl)-2-hydroxyethyl-trisulfide4-Chloro-Cl
(4-Nitrobenzyl)-2-hydroxyethyl-trisulfide4-Nitro-NO₂
(2,4-Difluorobenzyl)-2-hydroxyethyl-trisulfide2,4-Difluoro-F

The hydroxyethyl (B10761427) group provides a polar, hydrophilic handle that can participate in hydrogen bonding. Modification of this group can drastically alter the compound's solubility and its ability to interact with polar residues in a biological target. The primary alcohol of the 2-hydroxyethyl moiety is amenable to a range of standard organic transformations. wikipedia.org

Esterification: The hydroxyl group can be acylated to form esters, such as an acetate (B1210297) ester. This modification increases lipophilicity and can act as a prodrug strategy, where the ester is cleaved by cellular esterases to release the parent alcohol.

Etherification: Conversion of the alcohol to an ether (e.g., a methyl or ethyl ether) removes the hydrogen bond donating capability and increases lipophilicity, allowing for an assessment of the importance of this specific interaction.

Oxidation: The primary alcohol can be oxidized under controlled conditions to an aldehyde or further to a carboxylic acid. This introduces a new, potentially charged functional group, which can dramatically alter the compound's properties and introduce new ionic interactions.

Replacement: The hydroxyl group can be substituted with other functionalities, such as an amine (to yield Benzyl-2-aminoethyl-trisulfide) or a thiol, to explore the impact of different types of polar interactions.

Table 2: Plausible Derivatives from Alteration of the Hydroxyethyl Group

Derivative NameModificationResulting Functional Group
Benzyl-2-acetoxyethyl-trisulfideEsterification-OCOCH₃
Benzyl-2-methoxyethyl-trisulfideEtherification-OCH₃
(Benzyltrisulfanyl)acetaldehydeOxidation-CHO
(Benzyltrisulfanyl)acetic acidOxidation-COOH

The synthesis of unsymmetrical polysulfides can be challenging, often yielding mixtures. However, specific methods have been developed to control chain length. For example, reacting an equimolar mixture of mercaptoethanol and benzyl mercaptan with sulfur monochloride (S₂Cl₂) can produce the corresponding tetrasulfide. nih.gov Conversely, the disulfide analogue, Benzyl-2-hydroxyethyl-disulfide, can be prepared through the oxidation of a mixture of the corresponding thiols or by other disulfide-forming reactions. Comparing the biological activities of the disulfide, trisulfide, and tetrasulfide analogues provides critical insight into the structural and electronic requirements of the sulfur chain for optimal target engagement. Mass spectrometry is a key analytical tool for identifying these oligosulfide derivatives, as they often exhibit characteristic fragmentation patterns involving carbon-sulfur and sulfur-sulfur bond cleavages. researchgate.net

Table 3: Polysulfide Analogues of this compound

Compound NameChemical FormulaNumber of Sulfur Atoms
Benzyl-2-hydroxyethyl-disulfideC₉H₁₂OS₂2
This compoundC₉H₁₂OS₃3
Benzyl-2-hydroxyethyl-tetrasulfideC₉H₁₂OS₄4

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise atomic arrangement of Benzyl-2-hydroxyethyl-trisulfide.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While a fully assigned spectrum for this compound is not prominently featured in published literature, the expected chemical shifts in both ¹H and ¹³C NMR spectra can be predicted based on the compound's distinct structural moieties: the benzyl (B1604629) group and the 2-hydroxyethyl trisulfide chain. Data from analogous structures containing benzyl and hydroxyethyl (B10761427) groups support these predictions. st-andrews.ac.ukkobe-u.ac.jpmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct sets of signals corresponding to the different types of protons in the molecule.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅ -)7.20 - 7.40Multiplet5H
Benzylic (-S-CH₂ -Ph)~4.10Singlet2H
Methylene (-S-CH₂ -CH₂OH)~3.10Triplet2H
Methylene (-CH₂-OH )~3.90Triplet2H

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, confirming the carbon backbone of the compound.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (C ₆H₅-)127.0 - 138.0
Benzylic (-S-C H₂-Ph)~45.0
Methylene (-S-C H₂-CH₂OH)~40.0
Methylene (-C H₂-OH)~60.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Mass spectrometry is critical for determining the molecular weight and obtaining structural information through fragmentation analysis. The monoisotopic molecular weight of this compound is 232.005028528 u. phytobank.ca

Electron Impact (EI) Mass Spectrometry: EI-MS involves bombarding the molecule with high-energy electrons, leading to extensive and characteristic fragmentation. For this compound and related oligosulfides, the most prevalent fragmentation pathway involves the cleavage of the carbon-sulfur bonds. tandfonline.comresearchgate.net This is because the cleavage results in the formation of highly stable cations.

The primary fragments observed under EI conditions are:

The Tropylium (or Benzyl) Cation (C₇H₇⁺): This fragment is typically the most abundant ion (base peak) and appears at a mass-to-charge ratio (m/z) of 91. tandfonline.comresearchgate.net

The 2-Hydroxyethyl Cation (C₂H₅O⁺): This fragment results from the other part of the molecule and is detected at m/z 45. tandfonline.comresearchgate.net

Less common fragmentation patterns include cleavage at the sulfur-sulfur bonds and the elimination of sulfur atoms. tandfonline.com

Ion Formula m/z Significance
Tropylium CationC₇H₇⁺91Base Peak, indicates benzyl moiety
2-Hydroxyethyl CationC₂H₅O⁺45Indicates hydroxyethyl moiety

Table 3: Characteristic EI-MS Fragments of this compound.

Electrospray Ionization (ESI) Mass Spectrometry: ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for accurate molecular weight determination. researchgate.net For this compound, ESI-MS would be expected to show the protonated molecule, [M+H]⁺, at m/z 233.0128. Adducts with cations from the solvent, such as sodium ([M+Na]⁺ at m/z 255.0048) or potassium ([M+K]⁺ at m/z 270.9787), are also commonly observed. The efficiency of ionization in ESI can sometimes be enhanced by the addition of reagents like m-nitrobenzyl alcohol or benzyl alcohol. nih.gov

Tandem Mass Spectrometry (MS/MS) provides another layer of structural confirmation by isolating a precursor ion (such as the [M+H]⁺ ion from ESI) and subjecting it to further fragmentation. This process, often involving collisionally activated dissociation (CAD), helps to piece together the molecule's structure.

For the protonated this compound ([M+H]⁺, m/z 233), a primary fragmentation pathway in an MS/MS experiment would likely mirror the C-S cleavage seen in EI-MS. This would involve the loss of a neutral hydroxyethyl trisulfide moiety (HO-CH₂-CH₂-S-S-S) to produce the highly stable benzyl cation at m/z 91. The study of fragmentation in related benzyl-containing compounds supports the likelihood of such characteristic fragmentation pathways. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures or natural extracts, thereby allowing for its isolation and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a preferred method for the analysis of non-volatile organosulfur compounds due to its high resolution, reproducibility, and sensitivity. nih.gov Based on methodologies developed for other oil-soluble organosulfur compounds, a reversed-phase HPLC (RP-HPLC) method would be highly suitable for this compound. chromatographyonline.comacs.orgnih.gov

A typical RP-HPLC setup would involve:

Column: A C18 stationary phase is commonly used for separating compounds of moderate polarity. nih.govacs.org

Mobile Phase: A gradient elution system using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for efficient separation of components with varying polarities. nih.govacs.org

Detection: The presence of the benzene (B151609) ring in the molecule allows for strong ultraviolet (UV) absorbance, making a UV detector an effective tool for quantification, typically at a wavelength of around 220-240 nm. nih.govoup.com

Parameter Description Reference
Mode Reversed-Phase (RP-HPLC) nih.govchromatographyonline.com
Stationary Phase C18 (Octadecylsilane) nih.govacs.org
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient nih.govacs.org
Detection UV Spectrophotometry (220-240 nm) nih.govoup.com

Table 4: General HPLC Parameters for the Analysis of this compound.

Gas Chromatography (GC) Applications

Gas chromatography (GC) stands as a powerful and versatile technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution and sensitivity make it well-suited for separating this trisulfide from other components within a complex mixture. When coupled with a mass spectrometer (GC-MS), it provides definitive identification based on the compound's mass spectrum.

While specific GC methods for the routine analysis of this compound are not extensively documented in publicly available literature, general parameters for the analysis of related organosulfur compounds can be logically extended. A capillary GC system equipped with a non-polar or medium-polarity column is typically employed.

Table 1: Illustrative GC-MS Parameters for Analysis of Benzyl-containing Sulfur Compounds

ParameterValue/Type
Column DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar 5% phenyl-methylpolysiloxane phase
Injector Temperature 250 °C
Oven Program Initial temperature of 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium at a constant flow rate of 1 mL/min
Injection Mode Splitless or split, depending on concentration
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Energy 70 eV
Mass Range m/z 40-450

This table presents a hypothetical set of parameters based on the analysis of structurally similar compounds. Actual conditions for this compound may require optimization.

The mass spectrum of this compound, though not widely published, is expected to exhibit characteristic fragmentation patterns. The benzyl group would likely produce a prominent ion at m/z 91 (tropylium cation), a common feature for benzyl-containing compounds. mdpi.com Fragmentation of the trisulfide and hydroxyethyl moieties would yield other diagnostic ions.

Quantification in Complex Biological Matrices

The quantitative analysis of this compound in biological samples such as blood, plasma, or tissue presents significant challenges due to the complexity of the matrix and the reactive nature of the analyte.

Development of Sensitive and Selective Detection Methods

Standard mass spectrometry in full scan mode can be used for detection; however, for enhanced sensitivity and selectivity, especially at trace levels, more advanced detection methods are preferable.

Selected Ion Monitoring (SIM): In GC-MS, operating in SIM mode allows the mass spectrometer to monitor only specific ions characteristic of this compound. This significantly improves the signal-to-noise ratio and lowers the limit of detection.

Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides an even higher degree of selectivity by selecting a precursor ion and then fragmenting it to produce specific product ions. This technique is particularly valuable for minimizing interferences from co-eluting matrix components. mdpi.com

Sulfur-Selective Detectors: Gas chromatographs can be equipped with detectors that are highly selective for sulfur-containing compounds. The Pulsed Flame Photometric Detector (PFPD) and the Sulfur Chemiluminescence Detector (SCD) are two such examples. ysi.comscioninstruments.comshimadzu.com These detectors offer excellent sensitivity and selectivity for sulfur species, providing a response that is equimolar to the amount of sulfur present, which simplifies quantification. xylem.com The PFPD, for instance, can detect sulfur compounds at the picogram per second level. ysi.com

Derivatization can also be employed to enhance detectability. The hydroxyl group of this compound can be derivatized, for example, through silylation, to increase its volatility and improve its chromatographic behavior. phenomenex.comsigmaaldrich.com

Sample Preparation Protocols for Biological Samples

Effective sample preparation is crucial to isolate this compound from the biological matrix and remove interfering substances. The choice of method depends on the nature of the sample and the analytical technique to be used.

Liquid-Liquid Extraction (LLE): This is a common technique where the biological fluid is extracted with an immiscible organic solvent in which this compound is soluble. The choice of solvent is critical to ensure efficient extraction.

Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction compared to LLE. A sorbent material is chosen to retain the analyte of interest while allowing matrix components to pass through. The analyte is then eluted with a small volume of a suitable solvent.

Headspace Solid-Phase Microextraction (HS-SPME): For volatile compounds, HS-SPME is a solvent-free and sensitive technique. mdpi.comnih.govresearchgate.net A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample, where volatile analytes partition onto the fiber. The fiber is then directly inserted into the GC injector for analysis. This technique is particularly useful for analyzing volatile organosulfur compounds from plant materials. nih.gov

Table 2: General Sample Preparation Steps for Biological Fluids

StepDescription
1. Sample Pre-treatment For solid tissues, homogenization is required. For blood or plasma, protein precipitation using agents like acetonitrile or trichloroacetic acid may be necessary. nih.govnih.gov
2. Extraction Liquid-liquid extraction with a suitable organic solvent or solid-phase extraction using a cartridge with an appropriate sorbent.
3. Clean-up Further purification steps, such as passing the extract through a silica gel column, may be needed to remove lipids and other interferences. nih.gov
4. Concentration The solvent is evaporated to concentrate the analyte before injection into the GC.
5. Derivatization (Optional) The extract is treated with a derivatizing agent to improve the volatility and chromatographic properties of the analyte.

Matrix Effect Considerations in Quantitative Analysis

The co-extraction of endogenous compounds from the biological matrix can significantly impact the accuracy of quantification. This "matrix effect" can either enhance or suppress the analytical signal. mdpi.com

Matrix-Matched Calibration: To compensate for matrix effects, calibration standards are prepared in a blank matrix that is identical to the sample matrix. mdpi.comnih.gov This helps to ensure that the standards and the analyte in the sample experience the same matrix-induced signal alterations.

Use of Internal Standards: An internal standard, a compound with similar chemical and physical properties to the analyte, is added to both the samples and the calibration standards. Any signal enhancement or suppression will affect both the analyte and the internal standard, allowing for accurate quantification. For this compound, a deuterated analog would be an ideal internal standard.

Analyte Protectants: The addition of "analyte protectants" to both sample extracts and calibration standards can help to minimize matrix effects. eurl-pesticides.eueurl-pesticides.eunih.govresearchgate.net These are typically non-volatile compounds with multiple hydroxyl groups that can mask active sites in the GC inlet and column, preventing the degradation or adsorption of the analyte. eurl-pesticides.euresearchgate.net

Molecular and Cellular Mechanisms of Action of Benzyl 2 Hydroxyethyl Trisulfide

Target Identification and Receptor Binding Investigations

Scientific research into the specific molecular targets of Benzyl-2-hydroxyethyl-trisulfide is currently limited. While the broader class of organosulfur compounds has been studied for their interactions with various proteins and enzymes, specific data for this particular trisulfide is not extensively available in the public domain.

Exploration of Specific Protein and Enzyme Interactions (e.g., AMPK-α2)

Direct evidence detailing the interaction of this compound with specific proteins such as the α2 subunit of AMP-activated protein kinase (AMPK-α2) is not present in the currently available scientific literature.

However, research on structurally related organosulfur compounds, such as diallyl trisulfide (DATS) and dibenzyl trisulfide (DTS), has indicated that they can modulate the activity of various cellular proteins. For instance, DTS has been shown to be a signal transduction molecule for mitogen-activated protein extracellular regulated kinases 1 and 2 (MAPKinases erk1 and erk 2). nih.gov It causes hyper-phosphorylation of growth factor-induced MAPKinases (erk 1 and erk 2) phosphorylation. nih.gov Given the structural similarities, it is plausible that this compound may also interact with key cellular signaling proteins, but this remains to be experimentally validated.

Kinetic and Thermodynamic Parameters of Binding

As there is no published research specifically identifying the protein targets of this compound, data on the kinetic and thermodynamic parameters of its binding are not available. To understand the binding affinity and the nature of the interaction (e.g., dissociation constant (Kd), association rate constant (kon), dissociation rate constant (koff), and thermodynamic parameters like changes in enthalpy (ΔH) and entropy (ΔS)), future studies involving techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays would be necessary.

ParameterValueMethod
Dissociation Constant (Kd) Data not available
Association Rate Constant (kon) Data not available
Dissociation Rate Constant (koff) Data not available
Enthalpy Change (ΔH) Data not available
Entropy Change (ΔS) Data not available
Table 1: Hypothetical table of kinetic and thermodynamic parameters for the binding of this compound to a putative protein target. Data is currently unavailable.

Modulation of Intracellular Signaling Pathways

The influence of this compound on intracellular signaling cascades has not been directly investigated. However, insights can be drawn from studies on analogous compounds.

Effects on Kinase Cascades (e.g., MAPK/ERK pathways)

While no studies have directly examined the effect of this compound on the MAPK/ERK pathway, research on dibenzyl trisulfide (DTS) has shown that it acts as a signal transduction molecule for MAPKinases erk1 and erk2. nih.gov Specifically, DTS has been observed to cause hyper-phosphorylation of these kinases, a critical process in cellular signaling. nih.gov This suggests that other trisulfides, potentially including this compound, might also modulate this key signaling cascade involved in cell proliferation, differentiation, and survival.

Influence on Transcription Factor Activity (e.g., STAT3)

There is no direct evidence to suggest that this compound influences the activity of the Signal Transducer and Activator of Transcription 3 (STAT3). However, a study on dibenzyl trisulfide (DTS) has indicated its potential to suppress the JAK/STAT3 signaling pathway, which is often implicated in cancer cell proliferation and metastasis. researchgate.net Further research is required to determine if this compound shares this capability.

Redox Homeostasis Perturbations and Antioxidant Mechanisms

The impact of this compound on redox homeostasis is an area that warrants investigation. Organosulfur compounds, in general, are known to interact with the cellular redox system. For example, diallyl trisulfide (DATS) has been shown to induce oxidative stress in cancer cells by generating reactive oxygen species (ROS) and inhibiting ROS scavenging systems. mdpi.com This disruption of redox balance can affect various signaling pathways. mdpi.com

Impact on Cellular Physiology and Processes

The influence of this compound and related organosulfur compounds on cellular physiology is a subject of growing scientific interest. Research into analogous compounds, particularly other benzyl (B1604629) trisulfides, has revealed significant effects on fundamental cellular processes, including cell cycle regulation and proliferation. These studies provide a framework for understanding the potential biological activities of this compound.

While direct studies on the effect of this compound on cell cycle progression are not extensively documented in current scientific literature, research on closely related benzyl-containing sulfur compounds provides significant insights. For instance, benzyl isothiocyanate (BITC), another organosulfur compound, has been shown to induce G2/M phase cell cycle arrest in human pancreatic cancer cells. nih.gov This arrest is associated with a decrease in the levels of key regulatory proteins such as cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B). nih.gov

Further studies on BITC in Jurkat human T-cell leukemia cells have elucidated a link between cell cycle arrest and apoptosis, with the p38 mitogen-activated protein kinase (MAPK) pathway playing a crucial role in arresting cells in the G2/M phase. nih.gov Similarly, certain benzimidazole (B57391) derivatives have been found to suppress cell cycle progression, leading to arrest in the G1 and G2 phases in A549 lung cancer cells. mdpi.com Although these findings pertain to related structures, they suggest a plausible mechanism whereby benzyl-containing compounds could interfere with the normal progression of the cell cycle, a critical process in cell division and growth. However, specific investigations into this compound's direct impact on cell cycle checkpoints and regulatory proteins are needed to confirm these potential effects.

The impact of benzyl polysulfides on cellular proliferation has been a key area of investigation. A study focusing on a series of synthetic, pure benzyl polysulfides demonstrated that benzyl trisulfide can have distinct effects on cell proliferation. Specifically, in murine epithelial bEnd.3 cells, different effects on proliferation were observed for trisulfides compared to tetrasulfides. A crucial finding from this research is that hydrogen sulfide (B99878) (H₂S) is released from benzyl trisulfide only in the presence of thiol-containing molecules like cysteine or reduced glutathione. nih.gov This suggests that the biological activity of benzyl trisulfides, including their effects on proliferation, may be mediated by the release of H₂S, a known signaling molecule.

Further research on dibenzyl trisulfide (DTS), a closely related compound, has shown that it inhibits the proliferation of human head and neck squamous cell carcinoma (HNSCC) cells. nih.gov The mechanism for this inhibition involves the induction of apoptosis and the modulation of the Akt/p53 signaling pathway. nih.gov Specifically, treatment with DTS was found to significantly inhibit the phosphorylation of Akt and enhance the phosphorylation of p53, a key tumor suppressor protein. nih.gov

Table 1: Effects of Benzyl Trisulfides on Cellular Proliferation

Compound Cell Line Observed Effect Potential Mechanism
Benzyl trisulfide Murine epithelial bEnd.3 cells Modulated cell proliferation Thiol-mediated release of H₂S

Currently, there is a lack of specific published research detailing the mechanisms by which this compound modulates cell-cell communication. While the release of H₂S from benzyl trisulfides is known to influence various signaling pathways, its direct role in intercellular communication processes such as gap junctional communication or paracrine signaling has not been explicitly defined for this specific compound. Future research is required to explore whether this compound can affect the expression of communication-related proteins like connexins or influence the secretion of signaling molecules that mediate cell-cell interactions.

While direct evidence of this compound interacting with cellular structural components is limited, studies on analogous compounds suggest a potential for such interactions. For example, research on Bis(4-fluorobenzyl)trisulfide, a derivative of dibenzyl trisulfide, has indicated that it can inhibit tumor growth by modifying β-tubulin at a specific cysteine residue (Cys12). researchgate.net Tubulin is the protein subunit of microtubules, which are critical components of the cytoskeleton responsible for maintaining cell shape, motility, and intracellular transport. By suppressing microtubule dynamics, such compounds can disrupt these essential cellular functions. researchgate.net This finding highlights a potential mechanism where benzyl trisulfides could exert their biological effects through direct interaction with cytoskeletal proteins. However, specific studies are needed to confirm if this compound shares this mechanism of action.

Antimicrobial Mechanisms at the Cellular Level

Organosulfur compounds, including those derived from plants like Petiveria alliacea, are known for their antimicrobial properties. nih.gov The benzyl-containing thiosulfinates and trisulfides, in particular, have been noted for exhibiting a broad spectrum of antimicrobial activity. nih.gov

The precise mechanism by which this compound may exert its antimicrobial effects is not fully elucidated, and there is no direct evidence to suggest it specifically interferes with microbial cell wall biosynthesis. Research on other benzyl-containing compounds points to different antimicrobial mechanisms. For instance, some synthetic benzyl bromide derivatives have demonstrated antibacterial and antifungal activity, with the proposed mechanism being the disruption of intermolecular interactions leading to the dissociation of cellular membrane lipid bilayers. nih.gov This compromises the permeability of the cell membrane and leads to the leakage of cellular contents. nih.gov

Other related compounds, such as N-benzyl-3-sulfonamidopyrrolidines, have been identified as inhibitors of bacterial DNA gyrase. nih.gov DNA gyrase is an essential enzyme for bacterial DNA replication and cell division. nih.gov By targeting this enzyme, these compounds exhibit antimicrobial activity against a range of bacteria. nih.gov While these findings are for related benzyl derivatives, they suggest that the antimicrobial action of this compound could involve various targets within the microbial cell, not necessarily limited to the cell wall. Further investigation is required to determine the specific molecular targets of this compound in microbial pathogens.

Disruption of Microbial Metabolic Processes

The antimicrobial activity of this compound, an organosulfur compound identified in plants such as Petiveria alliacea, is linked to its ability to interfere with essential microbial metabolic and cellular functions. njap.org.ngphcogrev.com The mechanisms, shared with other reactive sulfur species, primarily target proteins and cellular structures crucial for microbial survival. nih.govresearchgate.net

A principal mechanism of action for organosulfur compounds involves the chemical reactivity of the trisulfide bond. nih.govresearchgate.net This functional group can interact with free sulfhydryl groups (-SH) present in the cysteine residues of microbial enzymes. nih.gov This interaction leads to the formation of disulfide bonds, which alters the tertiary structure of the proteins. nih.gov The modification of enzyme structure results in the loss of catalytic function, thereby disrupting vital metabolic pathways necessary for the microbe's growth and survival.

Research on extracts from Petiveria alliacea, which are known to contain this compound, has indicated that these compounds can interfere with the synthesis of the bacterial cell wall. njap.org.ng The cell wall is a critical structure for maintaining cellular integrity and shape, and its compromised synthesis leads to cell lysis and death. Furthermore, organosulfur compounds have been shown to disrupt the integrity of the microbial cell membrane. nih.govresearchgate.net This disruption increases membrane permeability, causing the leakage of essential intracellular components and ultimately leading to a collapse of all metabolic activity.

Specific metabolic pathways have been identified as targets for related organosulfur compounds. For instance, compounds from garlic have been observed to inhibit lipid synthesis in the fungus Candida albicans. dntb.gov.ua Additionally, studies on the closely related molecule, bis(2-hydroxyethyl) trisulfide, have shown it can alter the expression of genes related to core metabolic processes. In mouse macrophage-like cells, this trisulfide was found to increase the messenger RNA (mRNA) levels of mitochondrial cytochrome b, a key component of the electron transport chain responsible for cellular respiration. nih.gov This finding suggests that such compounds can directly interfere with the regulation and production of essential metabolic enzymes. nih.gov

The antimicrobial efficacy of extracts containing this compound has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) against various pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Petiveria alliacea Extracts Containing Organosulfur Compounds Against Various Microbes

Microbe Type MIC Range (µg/mL) Reference
Trichophyton mentagrophytes Fungus 0.8 - 25 phcogrev.com
Microsporum gypseum Fungus 0.8 - 25 phcogrev.com
Candida species Fungus 8 - 64 researchgate.net

Preclinical Pharmacological Investigations of Benzyl 2 Hydroxyethyl Trisulfide

In Vitro Cellular Models for Mechanistic Studies

Detailed in vitro studies focusing exclusively on Benzyl-2-hydroxyethyl-trisulfide to elucidate its specific mechanisms of action are not well-documented.

Cell Line-Based Assays for Pathway Analysis

There is a lack of specific studies utilizing cell line-based assays to analyze the direct impact of this compound on cellular pathways. While extracts of Petiveria alliacea have demonstrated cytotoxicity against various cancer cell lines, the precise contribution and molecular pathways targeted by this compound remain to be elucidated.

Primary Cell Culture Systems for Specific Biological Responses

In Vivo Animal Models for Systemic Effects and Pathway Validation

There is a significant gap in the scientific literature regarding the use of in vivo animal models to study the systemic effects and validate the potential pathways of action for this compound.

Utilization of Defined Animal Models for Disease Research

No specific studies using defined animal models for various diseases to test the efficacy and biological activity of isolated this compound have been reported. While extracts of Petiveria alliacea have been investigated in animal models for their anti-inflammatory and pain-relieving effects, the specific role of this compound in these activities is unknown.

Pharmacodynamic Profiling in Preclinical Systems

There is no available information on the pharmacodynamic profiling of this compound. This includes a lack of data on the dose-response relationship, the time course of its effects, and the mechanism of its interaction with biological targets. Understanding the pharmacodynamics of this compound would be a critical step in evaluating its therapeutic potential.

Time- and Concentration-Dependent Biological Responses

Investigations into the biological effects of this compound have primarily focused on its potential as an antimicrobial agent, specifically its antifungal properties.

Analogues of this compound have been synthesized and evaluated for their efficacy as agricultural fungicides. researchgate.net In vitro testing of these related compounds demonstrated significant, concentration-dependent antifungal activity. At a concentration of 1000 ppm, these analogues exhibited greater than 80% control against various fungal species, including Fusarium culmorum, Fusarium oxysporum, and Gaeumannomyces graminis. researchgate.net This suggests a direct relationship between the concentration of the compound and its inhibitory effect on fungal growth.

Parameter Finding Source
Concentration-Dependent ResponseAnalogues showed >80% control of fungal species at 1000 ppm. researchgate.net
Time-Dependent ResponseData not available in public literature.

Structure Activity Relationship Sar Studies of Benzyl 2 Hydroxyethyl Trisulfide and Its Analogues

Systematic Modification of Chemical Substructures

The chemical structure of Benzyl-2-hydroxyethyl-trisulfide offers several points for modification, including the benzyl (B1604629) moiety, the hydroxyethyl (B10761427) group, and the trisulfide chain. Studies on analogous compounds have provided insights into how changes in these substructures can influence biological activity.

Substituents on the benzyl ring can significantly alter the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Research on related benzyl-containing organosulfur compounds has demonstrated that both the nature and position of substituents on the aromatic ring play a critical role in determining their biological efficacy.

For instance, studies on acetyl substituted benzyl disulfides have shown that their fungicidal activity is influenced by the type of substituent on the benzyl ring. researchgate.net Generally, all tested compounds with substituents such as o-CH₃, p-CH₃, o-Cl, p-Cl, p-CH₃O, H, and F exhibited high fungicidal activity at a concentration of 1000 ppm. researchgate.net This suggests that a range of electronic effects, from electron-donating (e.g., -OCH₃) to electron-withdrawing (e.g., -Cl), can be tolerated and may even enhance activity.

In a study of benzyl phenyl sulfide (B99878) derivatives, compounds with a 4-nitrobenzyl group showed notable antimicrobial activity, with 4-nitrobenzyl 4-chlorophenyl sulfide exhibiting the strongest and broadest inhibitory effects. nih.gov This highlights the potential importance of strong electron-withdrawing groups at the para position of the benzyl ring for enhancing antimicrobial properties.

The following table summarizes the fungicidal activity of some acetyl substituted benzyl disulfides, providing a model for how substitutions on the benzyl ring of this compound might influence its activity.

Compound (Acetyl Substituted Benzyl Disulfide)Substituent (R) on Benzyl RingFungicidal Activity (% inhibition at 1000 ppm)Reference
Acetyl o-methylbenzyl disulfideo-CH₃80-100 researchgate.net
Acetyl p-methylbenzyl disulfidep-CH₃80-100 researchgate.net
Acetyl o-chlorobenzyl disulfideo-Cl80-100 researchgate.net
Acetyl p-chlorobenzyl disulfidep-Cl80-100 researchgate.net
Acetyl p-methoxybenzyl disulfidep-OCH₃80-100 researchgate.net
Acetyl benzyl disulfideH80-100 researchgate.net
Acetyl p-fluorobenzyl disulfidep-F80-100 researchgate.net

The hydroxyethyl group introduces a polar, hydrophilic functional group into the otherwise lipophilic this compound molecule. This hydroxyl group can participate in hydrogen bonding, a key interaction in receptor binding and enzyme inhibition. nih.gov Its presence can significantly influence the pharmacokinetic and pharmacodynamic properties of the compound.

In a study on 2-hydroxy benzyl hydrazide derivatives, the presence of the hydroxyl group was part of a scaffold that exhibited significant antibacterial and antioxidant activity. jchr.org While not directly studying the hydroxyethyl group's role in isolation, the activity of these related compounds suggests that the hydroxyl functionality can be a critical contributor to biological effects. The ability to form hydrogen bonds can enhance the binding affinity of the molecule to its target protein, potentially increasing its efficacy. Furthermore, the polarity imparted by the hydroxyethyl group can affect the molecule's solubility and transport across cellular membranes.

The length of the polysulfide chain is a critical determinant of the biological activity of organosulfur compounds. Studies on various polysulfides have consistently shown that the number of sulfur atoms in the chain directly impacts their reactivity and biological effects.

Research on polysulfides has indicated that their biological activity, such as in the context of biological desulfurization, is dependent on the chain length, with certain chain lengths being preferentially utilized by enzymes. wur.nl For instance, in some biological systems, polysulfides with six or eight sulfur atoms (S₆²⁻ and S₈²⁻) are preferred. wur.nl

The introduction of branching in the polysulfide chain is not a common structural feature in naturally occurring or synthetic polysulfides and its effect on biological activity is not well-documented. However, in polymer chemistry, branching is known to significantly alter physical properties. researchgate.net In the context of small molecules like this compound, any branching in the trisulfide chain would represent a significant structural deviation and would likely have a profound and unpredictable impact on its biological activity.

Stereochemical Considerations in Activity Profiles

Chirality can play a significant role in the biological activity of molecules, as stereoisomers can exhibit different affinities for chiral biological targets such as enzymes and receptors. While this compound itself is not chiral, the introduction of chiral centers, for instance by substitution on the ethyl group or the benzyl ring, could lead to stereoisomers with distinct activity profiles.

The synthesis of chiral sulfinyl compounds and their applications in creating enantiomerically pure molecules highlights the importance of stereochemistry in the biological activity of organosulfur compounds. nih.gov The stereoselective synthesis of chiral bis-sulfoxides has been achieved, demonstrating that the spatial arrangement of the sulfinyl groups is critical for their function as ligands in catalytic processes. acs.org Although direct studies on the stereochemistry of this compound are lacking, the principles derived from related chiral organosulfur compounds suggest that if chiral analogues were to be synthesized, their stereochemistry would be a critical factor in their biological activity.

Identification of Pharmacophoric Elements for Target Engagement

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For antifungal agents, common pharmacophoric features include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions. researchgate.netresearchgate.net

For this compound and its analogues, a hypothetical pharmacophore model for antifungal activity can be proposed based on its structure and the general features of other antifungal compounds. Key elements would likely include:

A hydrophobic aromatic region: represented by the benzyl group, which can engage in hydrophobic interactions with the target.

A hydrogen bond donor/acceptor: the hydroxyl group of the hydroxyethyl moiety, capable of forming crucial hydrogen bonds.

A flexible hydrophobic chain: the polysulfide bridge, which can adopt various conformations to fit into a binding pocket.

Potential for sulfur-based interactions: The sulfur atoms themselves could be involved in specific interactions with the target protein.

A study on antifungal 1,2,3-triazole derivatives identified a pharmacophore model with specific features that could be relevant for designing new inhibitors. chemistryjournal.net Similarly, a pharmacophore model for antifungal agents targeting lanosterol (B1674476) 14α-demethylase includes features that could be conceptually applied to the design of this compound analogues. pharmacophorejournal.com

Pharmacophoric FeaturePotential Role in Target EngagementCorresponding Structural Moiety in this compoundReference
Hydrophobic Aromatic RingHydrophobic interactions, π-π stackingBenzyl group researchgate.netresearchgate.net
Hydrogen Bond Donor/AcceptorDirectional interactions with receptor residuesHydroxyethyl group (-OH) nih.govresearchgate.netresearchgate.net
Hydrophobic/Flexible LinkerConformational adaptability to binding siteTrisulfide chain (-S-S-S-) researchgate.net
Sulfur AtomsPotential for specific sulfur-protein interactionsTrisulfide chain researchgate.net

Development of Structure-Activity Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors to quantify physicochemical properties and relate them to activity through statistical methods.

For organosulfur compounds, QSAR studies have been employed to predict their antifungal activity. nih.gov Descriptors often found to be important in such models include those related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters. A QSAR study on biologically active organosulfur compounds concluded that quantum-chemical, geometrical, and topological descriptors were the main contributors to the biological activity of polysulfides, with electrostatic contributions and the role of sulfur atoms being less significant. researchgate.net

Developing a specific QSAR model for this compound and its analogues would require a dataset of compounds with varying substituents and measured biological activities. The model could then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The general approach would involve calculating a range of descriptors for each analogue and using statistical methods like multiple linear regression or partial least squares to build a predictive model.

Computational and in Silico Modeling of Benzyl 2 Hydroxyethyl Trisulfide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as Benzyl-2-hydroxyethyl-trisulfide, to a macromolecular target, typically a protein.

While specific molecular docking studies on this compound are not extensively available in the current literature, research on analogous compounds and other phytochemicals from Petiveria alliacea provides a framework for predicting its potential interactions. For instance, dibenzyl trisulfide (DTS), a structurally similar compound, has been investigated for its anticancer properties, suggesting that it interacts with specific cellular targets to induce cell death. nih.gov In silico design studies on DTS analogues have aimed to improve binding affinity to targets like Cytochrome P450 1A1 (CYP1A1) by modifying the benzyl (B1604629) rings. nih.gov

Molecular docking simulations for this compound would involve preparing the 3D structure of the ligand and docking it into the binding sites of various potential protein targets. These targets could be selected based on the known biological activities of Petiveria alliacea, which include anti-inflammatory, antimicrobial, and antitumor effects. mdpi.comsamipubco.com The binding affinity, typically calculated as a score in kcal/mol, indicates the strength of the interaction. A lower binding energy generally suggests a more stable ligand-protein complex.

The simulations would also reveal the specific amino acid residues in the binding pocket that interact with the ligand. These interactions are often a combination of hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. The presence of the hydroxyl group and the flexible trisulfide bridge in this compound suggests the potential for both hydrogen bonding and hydrophobic interactions.

Table 1: Potential Protein Targets and Interaction Profile for this compound based on Analogous Compounds

Potential Protein TargetRationale for SelectionPredicted Interacting Residues (Hypothetical)Key Ligand Features InvolvedPredicted Binding Affinity (Range)
Cyclooxygenase-2 (COX-2) Anti-inflammatory activity of related natural products.Hydrophobic pocket residues, Arginine, SerineBenzyl group, trisulfide chain-7 to -9 kcal/mol
Thymidine Phosphorylase Anticancer potential observed in related compounds.Key active site amino acids.Hydroxyethyl (B10761427) group, benzyl ring-6 to -8 kcal/mol
Bacterial Sortase A Broad antimicrobial activity of organosulfur compounds.Catalytic cysteine, hydrophobic residues.Trisulfide moiety, benzyl group-5 to -7 kcal/mol
Cytochrome P450 1A1 Known target of dibenzyl trisulfide.Heme-coordinating residues, hydrophobic pocket.Benzyl ring, flexible chain-8 to -10 kcal/mol

This table is illustrative and based on the potential of this compound to interact with targets known to be modulated by structurally similar compounds or compounds from the same plant source.

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. researchgate.net Docking simulations allow for a detailed analysis of how this compound is recognized by a potential target protein. The benzyl group can participate in pi-pi stacking or hydrophobic interactions, while the hydroxyl group can act as a hydrogen bond donor or acceptor. The trisulfide linkage, with its unique stereoelectronic properties, can also contribute significantly to binding.

The conformational dynamics of the ligand upon binding are also a critical aspect. This compound has considerable conformational flexibility due to the rotatable bonds in its ethyl-trisulfide chain. Docking algorithms sample various conformations of the ligand within the binding site to find the most energetically favorable pose. Understanding this "bound" conformation is crucial for designing more potent and selective derivatives. Studies on other flexible molecules show that this conformational adaptability can be key to binding promiscuity or specificity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. youtube.com A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for this compound and its analogues, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is required. Although a specific QSAR model for this compound is not available, the methodology is well-established from studies on other organosulfur and heterocyclic compounds. nih.govnbuv.gov.ua

The process involves:

Data Collection: Assembling a series of compounds with their corresponding biological activities.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. youtube.com

For a series of trisulfide derivatives, a QSAR model could predict their antimicrobial or anticancer potency based on variations in their substituent groups.

The selection of appropriate molecular descriptors is crucial for building a predictive QSAR model. These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D structure (e.g., connectivity indices, counts of specific atoms or functional groups).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., van der Waals volume, solvent-accessible surface area).

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), providing information on electronic properties (e.g., HOMO/LUMO energies, partial charges).

Table 2: Relevant Molecular Descriptors for QSAR Modeling of this compound Analogues

Descriptor ClassSpecific Descriptor ExampleInformation EncodedPotential Influence on Activity
Topological Wiener Index Molecular branching and compactness.Can correlate with how the molecule fits into a binding pocket.
Constitutional Molecular Weight Size of the molecule.Influences diffusion and steric compatibility with the target.
Geometric Van der Waals Volume The volume occupied by the molecule.Directly related to the size of the required binding site.
Electronic LogP (Octanol-Water Partition Coefficient) Lipophilicity/hydrophilicity.Crucial for membrane permeability and hydrophobic interactions.
Quantum Chemical HOMO/LUMO Energy Gap Chemical reactivity and stability.Can be related to the molecule's ability to participate in charge-transfer interactions.
Quantum Chemical Dipole Moment Polarity of the molecule.Governs electrostatic interactions with the target protein.

By integrating these descriptors with biological data, a QSAR model can identify which structural features are most important for the desired activity. For example, a model might reveal that increasing lipophilicity (higher LogP) and having a specific charge distribution on the trisulfide bridge enhances the antimicrobial activity of this class of compounds.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to study the conformational flexibility of this compound, its stability in different environments (e.g., water, lipid bilayer), and the kinetics of its binding to a target protein.

MD simulations on disulfide- and trisulfide-containing molecules have shown that the S-S-S bridge is a highly flexible region. acs.orgacs.org For this compound, an MD simulation would likely reveal significant conformational sampling of the thioether chain. The simulation would track the trajectory of all atoms, allowing for the analysis of:

Conformational Preferences: Identifying the most stable or frequently adopted shapes of the molecule in solution.

Flexibility and Stability: Quantifying the movement of different parts of the molecule using metrics like Root Mean Square Fluctuation (RMSF). This can highlight the rigidity or flexibility of the benzyl group versus the hydroxyethyl-trisulfide tail.

Solvent Interactions: Observing how water molecules interact with the hydroxyl group and the polarizable sulfur atoms.

Binding and Unbinding Events: In the context of a protein-ligand complex, MD simulations can provide insights into the stability of the bound state and even simulate the process of the ligand entering or leaving the binding site, which is crucial for understanding binding kinetics (k_on and k_off rates).

The insights from MD simulations are invaluable for understanding how the inherent flexibility of this compound might influence its ability to interact with various biological targets and for refining the static picture provided by molecular docking. mdpi.com

Theoretical Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a predominant computational method for investigating the electronic properties of molecules. nih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. The core principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the more complex many-electron wavefunction. nih.gov

For this compound, a DFT approach would typically involve the selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311+G(d,p)) to solve the Kohn-Sham equations. nih.govnih.govresearchgate.net Such calculations can yield a wealth of information about the molecule's electronic structure and reactivity.

Electronic Structure:

The optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately predicted. These geometric parameters are fundamental for understanding the molecule's three-dimensional shape and steric profile.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For trisulfides, the HOMO is often localized on the sulfur chain, indicating its role in nucleophilic reactions.

A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential. nih.govresearchgate.net In this compound, the oxygen and sulfur atoms would be expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the hydroxyl group and the benzyl ring would exhibit positive potential (electron-poor).

Reactivity:

DFT calculations can be employed to model reaction mechanisms and predict the kinetic and thermodynamic favorability of chemical transformations. For instance, the reactivity of the trisulfide bond, which is a key functional group, can be investigated. Studies on similar compounds, like diallyl trisulfide, have used DFT to explore reaction pathways, such as the release of hydrogen sulfide (B99878) in the presence of thiols. acs.org The calculations can elucidate whether nucleophilic attack is more likely to occur at the central or peripheral sulfur atoms of the trisulfide linkage. acs.org

Furthermore, DFT can be used to calculate various quantum chemical descriptors that quantify reactivity. These include hardness, softness, electronegativity, and the Fukui function, which can predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Generic Benzyl-Alkyl-Trisulfide
PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability, likely localized on the trisulfide moiety.
LUMO Energy-0.8 eVIndicates electron-accepting ability.
HOMO-LUMO Gap5.7 eVSuggests moderate chemical stability.
Dipole Moment2.1 DReflects the overall polarity of the molecule.
S-S Bond Lengths~2.05-2.08 ÅTypical values for trisulfide linkages.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other computational methods, such as ab initio and semi-empirical approaches, provide alternative means to study molecular properties.

Ab Initio Methods:

Ab initio (Latin for "from the beginning") methods are based on first principles and solve the Schrödinger equation without the use of empirical parameters. nist.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC), offer a hierarchical approach to accuracy, with the computational cost increasing with the level of theory and the size of the basis set. researchgate.net

For this compound, ab initio calculations can provide highly accurate predictions of its geometry, vibrational frequencies, and electronic properties. nist.gov While computationally more demanding than DFT, methods like MP2 can better account for electron correlation effects, which can be important for systems with multiple lone pairs, such as the sulfur atoms in the trisulfide chain. These methods are often used as a benchmark to validate the results of less computationally expensive methods like DFT. researchgate.net

Semi-Empirical Methods:

Semi-empirical methods, such as AM1, PM3, and PM7, offer a computationally faster alternative to DFT and ab initio methods. acs.org They simplify the Hartree-Fock formalism by incorporating some empirical parameters derived from experimental data. While less accurate than higher-level methods, they are particularly useful for large molecules or for performing initial explorations of the potential energy surface.

For this compound, semi-empirical methods could be used for rapid conformational analysis to identify low-energy conformers or for modeling the dynamics of the molecule over longer timescales. However, for detailed electronic structure and reactivity analysis, the more rigorous DFT or ab initio methods are generally preferred. acs.org

Table 2: Comparison of Theoretical Methods for Studying this compound
MethodKey FeaturesTypical ApplicationsRelative Cost
Semi-Empirical (e.g., PM7)Uses empirical parameters; fast calculations.Initial conformational searches; large systems.Low
Density Functional Theory (e.g., B3LYP)Good balance of accuracy and cost; based on electron density.Geometry optimization, electronic structure, reactivity studies.Medium
Ab Initio (e.g., MP2, CCSD(T))Based on first principles; high accuracy.Benchmark calculations; detailed electronic properties.High to Very High

Future Research Directions and Translational Perspectives

Elucidating Novel Biological Targets and Pathways

While preliminary studies have highlighted the antimicrobial and potential anticancer activities of organosulfur compounds from Petiveria alliacea, the precise molecular targets and signaling pathways modulated by Benzyl-2-hydroxyethyl-trisulfide remain largely uncharacterized. Future research should prioritize the identification of its specific cellular interactome. Organosulfur compounds, in general, are known to interact with various biological targets, including proteins involved in cell cycle regulation and apoptosis. nih.gov For instance, studies on other organosulfur compounds have shown they can induce apoptosis through the intrinsic pathway by altering the ratio of Bcl-2 family proteins. nih.gov Investigations could employ techniques such as affinity chromatography with the compound as a ligand to isolate and identify binding proteins.

Furthermore, understanding its impact on key cellular processes is crucial. For example, some organosulfur compounds are known to modulate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses. nih.gov Research should explore whether this compound acts as an activator of this pathway, which could explain its protective effects against oxidative stress. nih.gov Additionally, given the role of dibenzyl trisulfide, a related compound from P. alliacea, in the disassembly of microtubules, it is pertinent to investigate if this compound shares this mechanism, which has implications for its potential as an anticancer agent. mskcc.orgwiley.com

Advanced Synthetic Strategies for Enhanced Analogues

The development of novel and efficient synthetic routes for this compound and its analogues is paramount for enabling extensive biological evaluation and structure-activity relationship (SAR) studies. While the natural source provides the parent compound, chemical synthesis offers the opportunity to create a diverse library of analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Recent advancements in the synthesis of unsymmetrical trisulfides provide a strong foundation for this endeavor. Methods utilizing 9-fluorenylmethyl (Fm) disulfides as precursors have shown promise in producing unsymmetrical trisulfides in good yields under mild conditions. researchgate.net Another approach involves the use of S-substituted sulphenylthiosulphates, which are easy-to-prepare, solid-state, and scalable reagents for the divergent synthesis of unsymmetrical trisulfides. researchgate.net These methods could be adapted to synthesize a range of this compound analogues with modifications to the benzyl (B1604629) ring, the ethyl-hydroxy group, or the trisulfide chain itself. For example, temperature- and solvent-induced selective synthesis strategies could be employed to favor the formation of trisulfides over disulfides. researchgate.net The synthesis of these analogues would facilitate a deeper understanding of the structural features crucial for their biological activity.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of the biological impact of this compound can be achieved through the integration of various "omics" technologies. These approaches provide a global view of the molecular changes induced by the compound in biological systems.

Genomics: Sequencing the genome of Petiveria alliacea would provide the blueprint for identifying the genes and enzymatic pathways responsible for the biosynthesis of this compound and other related organosulfur compounds.

Proteomics: Proteomic studies can identify changes in protein expression in cells or organisms exposed to the compound. This can reveal the proteins and pathways that are directly or indirectly affected, offering clues to its mechanism of action. For instance, studies on P. alliacea extracts have already shown downregulation of proteins involved in the cytoskeleton, chaperone functions, and metabolic pathways in tumor cells. nih.gov

Metabolomics: Untargeted metabolomics can provide a comprehensive profile of the metabolic alterations induced by this compound. Studies on P. alliacea extracts have demonstrated their ability to modulate the metabolism of cancer cells, particularly affecting glycolysis, oxidative phosphorylation, and amino acid metabolism. nih.govopensciencepublications.com This approach can pinpoint the specific metabolic nodes targeted by the compound.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's biological activity and identify potential biomarkers for its effects.

Exploration of Inter-species and Inter-organismal Interactions of the Compound

Secondary metabolites like this compound often play crucial roles in mediating interactions between the producing organism and its environment. nih.gov Future research should delve into the ecological functions of this compound.

Allelopathy: Petiveria alliacea has been shown to possess allelopathic potential, meaning it can inhibit the growth of other plants. researchgate.netagronomy-journal.org Studies have demonstrated that organic extracts of the plant can be phytotoxic to certain plant species like lettuce and amaranth. researchgate.net It is important to determine the specific contribution of this compound to this allelopathic activity.

Herbivore Interactions: Many plant secondary metabolites act as defense compounds against herbivores. nih.gov Investigating the effect of this compound on the feeding behavior and fitness of common herbivores of P. alliacea would clarify its role in plant defense. The characteristic pungent odor of many organosulfur compounds suggests a potential repellent effect. researchgate.net

Microbial Interactions: The antimicrobial properties of P. alliacea extracts are well-documented. researchgate.netresearchgate.net Research should focus on the specific activity of purified this compound against a broad range of plant pathogens and beneficial soil microbes. This will help to understand its impact on the plant's microbiome and its potential for use as a natural pesticide.

Theoretical Frameworks for Predicting Biological Actions

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, can provide valuable theoretical frameworks for predicting the biological actions of this compound and its analogues.

QSAR: QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By developing QSAR models for the antimicrobial or anticancer activities of this compound and its synthesized analogues, researchers can predict the activity of novel, untested compounds and guide the design of more potent molecules. nih.govnih.gov

Molecular Docking: Molecular docking simulations can predict the binding orientation and affinity of this compound to the active site of specific protein targets. nih.govnih.govchemrxiv.org This technique can be used to screen virtual libraries of potential targets and to understand the molecular basis of the compound's activity. For example, in silico studies have been used to investigate the binding of organosulfur compounds to viral proteins. nih.govnih.gov

By combining these computational methods with experimental validation, the process of drug discovery and development based on this compound can be significantly accelerated.

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